N-(2-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a furan group, all attached to an acetamide backbone. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Introduction of the Dimethylphenoxy Group: The chlorophenyl intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to introduce the dimethylphenoxy group.
Formation of the Furan Intermediate: Separately, furan-2-carbaldehyde is reacted with a suitable amine to form the furan intermediate.
Coupling Reaction: The final step involves the coupling of the chlorophenyl-dimethylphenoxy intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the furan group, which may result in different biological activities.
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-METHYLACETAMIDE: Lacks the furan group and has a methyl group instead, which may alter its chemical and biological properties.
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Contains a thiophene group instead of a furan group, which may affect its reactivity and biological activity.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the furan group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activities and selectivities for various applications.
Properties
Molecular Formula |
C22H22ClNO3 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-10-17(2)12-20(11-16)27-15-22(25)24(14-19-7-5-9-26-19)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3 |
InChI Key |
BSUURQLMEGSVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C |
Origin of Product |
United States |
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